molecular formula C12H15ClN2O3S B2809645 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride CAS No. 1410793-13-3

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride

Cat. No.: B2809645
CAS No.: 1410793-13-3
M. Wt: 302.77
InChI Key: PYIJEOPNEUVOJC-UHFFFAOYSA-N
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Description

The compound 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride is a heterocyclic derivative featuring a fused tetrahydroindazole core linked to a 1,1-dioxothiolan (sulfolane) moiety via a carbonyl chloride group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via covalent interactions.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-12(16)11-9-3-1-2-4-10(9)15(14-11)8-5-6-19(17,18)7-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIJEOPNEUVOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Thiolan Group: The thiolan group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Oxidation to Form the Dioxo Group: The thiolan group is oxidized to form the 1,1-dioxo-1$l^{6}-thiolan moiety using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Carbonyl Chloride Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiolan group or other parts of the molecule.

    Reduction: Reduction reactions can target the carbonyl chloride group or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Materials Science: Possible applications in the development of novel materials with unique electronic or mechanical properties.

    Biological Studies: Investigation of its biological activity and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups
Compound Name Core Structure Key Functional Groups Reactivity/Applications
1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride Tetrahydroindazole-sulfolane Acyl chloride, sulfone, bicyclic indazole Covalent inhibitor synthesis
Galloyl-2-thioxo-1,3,4-oxadiazole (9) Oxadiazole-galloyl Thioxo, phenolic -OH, aromatic C=C Anticancer agents
Galloyl-2-methylthio-1,3,4-oxadiazole (10) Oxadiazole-galloyl Methylthio, phenolic -OH, aromatic C=C Anticancer agents (modified thiol)
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Pyrimidine-pyrazole Thioxo, nitrophenyl, nitrile Not specified (structural study)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazopyridine Nitrile, ester, nitroaryl Synthetic intermediate

Key Observations :

  • The target compound uniquely combines a sulfolane and tetrahydroindazole, unlike the oxadiazole () or pyrimidine () cores in analogs. Its acyl chloride group distinguishes it from esters () or nitriles ().
  • Sulfur-containing groups are prevalent: sulfone (target), thioxo (), and methylthio (). These groups influence electronic properties and binding interactions .

Key Observations :

  • The target compound’s synthesis may require multi-step coupling (e.g., sulfolane attachment to indazole) followed by acyl chloride formation, contrasting with simpler oxadiazole derivatization () or one-pot imidazopyridine synthesis ().
  • Lower yields in methylthio oxadiazole synthesis (60%, ) highlight challenges in sulfur alkylation .
Table 3: Anticancer Activity of Sulfur-Containing Compounds ()
Compound Name Cell Lines Tested (IC₅₀, µg/mL) Mechanism Notes
Galloyl-2-thioxo-1,3,4-oxadiazole (9) U251 (glioma), MCF-7 (breast), NCI-H460 (lung): Moderate activity Thioxo group may enhance DNA interaction
Galloyl-2-methylthio-1,3,4-oxadiazole (10) Similar to (9) but reduced potency Methylthio reduces reactivity vs. thioxo
Target Compound Not tested in provided evidence Hypothetical: Sulfone may stabilize binding

Key Observations :

  • Thioxo derivatives () show moderate anticancer activity, while methylthio analogs are less potent, suggesting the sulfur oxidation state critically impacts efficacy .
  • The target compound’s sulfone group (oxidized sulfur) could improve metabolic stability compared to thiol-containing analogs, though biological data are lacking.

Spectroscopic and Physicochemical Properties

Table 4: NMR and IR Data Comparison
Compound Name Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Galloyl-2-thioxo-1,3,4-oxadiazole (9) 1245 (C-S), 1168 (C-O-C) 6.82 (2H, s; aromatic), 9.05 (OH, NH)
Galloyl-2-methylthio-1,3,4-oxadiazole (10) 720 (C-S-C), 1170 (C-O-C) 2.80 (3H, s; SCH₃), 7.00 (2H, s; aromatic)
1-(1,5-Dimethyl-3-oxo-2-phenyl-...-carbonitrile 2188 (CN), 1308 (C=S) 2.5 (s, CH₃), 3.3 (s, CH₃)
Target Compound (predicted) ~1770 (C=O acyl chloride), 1320–1250 (S=O) ~3.0–3.5 (tetrahydroindazole CH₂), ~7.5 (sulfolane)

Key Observations :

  • The acyl chloride in the target compound would exhibit strong C=O stretching (~1770 cm⁻¹) and sulfone S=O peaks (~1320–1250 cm⁻¹), distinguishing it from thiol or nitrile analogs .
  • Methylthio groups () show distinct SCH₃ NMR signals (δ 2.80), whereas sulfolane protons may appear upfield due to electron-withdrawing sulfone .

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